molecular formula C44H49N5O7Si B2663951 5'-DMT-3'-TBDMS-Bz-rA

5'-DMT-3'-TBDMS-Bz-rA

Cat. No.: B2663951
M. Wt: 788.0 g/mol
InChI Key: QNPRMZLAAWKAPQ-GNECSJIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-DMT-3’-TBDMS-Bz-rA is a nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by its protective and modification effects, making it a valuable tool in various scientific research applications .

Scientific Research Applications

5’-DMT-3’-TBDMS-Bz-rA is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its protective groups make it suitable for use in automated DNA and RNA synthesis. The compound is also used in the development of nucleoside analogs for therapeutic applications, including antiviral and anticancer agents .

Safety and Hazards

The safety information for 5’-DMT-3’-TBDMS-Bz-rA suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-DMT-3’-TBDMS-Bz-rA involves multiple steps, including the protection of the hydroxyl groups and the introduction of the benzoyl group. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 3’-hydroxyl group, while the 5’-hydroxyl group is protected with the dimethoxytrityl (DMT) group. The benzoyl group is introduced to protect the amino group of the adenosine .

Industrial Production Methods

Industrial production of 5’-DMT-3’-TBDMS-Bz-rA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5’-DMT-3’-TBDMS-Bz-rA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield deprotected nucleosides .

Mechanism of Action

The mechanism of action of 5’-DMT-3’-TBDMS-Bz-rA involves its incorporation into oligonucleotides during synthesis. The protective groups prevent unwanted reactions, ensuring the correct sequence and structure of the synthesized oligonucleotides. The compound targets specific nucleic acid sequences, facilitating the study of gene expression and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-DMT-3’-TBDMS-Bz-rA is unique due to its specific combination of protective groups, which provide stability and prevent unwanted side reactions during oligonucleotide synthesis. This makes it particularly valuable in the synthesis of high-fidelity nucleic acids .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPRMZLAAWKAPQ-GNECSJIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49N5O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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